2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
CAS No.: 133427-26-6
Cat. No.: VC0168483
Molecular Formula: C15H12N2O2
Molecular Weight: 252.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133427-26-6 |
|---|---|
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.273 |
| IUPAC Name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
| Standard InChI | InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19) |
| Standard InChI Key | FCJHQKOIULGKDC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid features a bicyclic imidazo[1,2-a]pyridine core structure with two key substituents: a 4-methylphenyl (p-tolyl) group at position 2 and a carboxylic acid moiety at position 8. The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused with an imidazole ring, creating a planar, aromatic heterocyclic system. This structural arrangement contributes to the compound's physicochemical properties and potential biological interactions.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 133427-26-6 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.273 g/mol |
| Exact Mass | 252.09000 |
| IUPAC Name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
| Common Name | 2-p-Tolyl-imidazo[1,2-a]pyridine-8-carboxylic acid |
| LogP | 3.00790 |
| Polar Surface Area (PSA) | 54.60000 |
The compound possesses a relatively high LogP value of 3.00790, indicating moderate lipophilicity, which may influence its membrane permeability and distribution in biological systems . The moderate polar surface area (PSA) of 54.60000 suggests balanced hydrophilic and hydrophobic properties, potentially beneficial for drug-like characteristics.
Structural Identifiers
For computational and database purposes, the compound is represented by several structural identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19) |
| InChIKey | FCJHQKOIULGKDC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O |
| PubChem Compound ID | 42281524 |
These identifiers facilitate the compound's integration into chemical databases and enable computational analyses of its properties and potential activities.
Synthesis Methods
Alternative Synthetic Approaches
An alternative approach to synthesizing imidazo[1,2-a]pyridine derivatives involves the Vilsmeier-Haack formylation reaction. This method begins with the formylation of an imidazo-pyridine precursor to obtain the corresponding aldehyde, which is subsequently reduced with sodium borohydride to yield an alcohol. The alcohol is then converted to a quaternary ammonium salt using p-toluenesulfonyl chloride in pyridine, followed by reaction with cyanide ions to produce the 3-acetonitrile derivative .
For the carboxylic acid functionality, a common approach involves the hydrolysis of the corresponding ester. As demonstrated with similar imidazo[1,2-a]pyridine compounds, lithium hydroxide solution (1M in water) can be added to a solution of the ester in methanol, stirred at room temperature for approximately 90 minutes. The solution is then concentrated to remove the methanol, acidified using hydrochloric acid, and further concentrated to yield the carboxylic acid derivative .
Chemical Reactions and Transformations
Reactivity Patterns
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid exhibits diverse reactivity patterns characteristic of its functional groups. The carboxylic acid moiety undergoes typical reactions including esterification, amidation, and reduction. The compound can participate in oxidation, reduction, and substitution reactions, reflecting the reactivity of both the imidazo[1,2-a]pyridine core and its functional groups.
Biological Activities and Applications
Research Applications
Beyond pharmaceutical applications, 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid serves as a valuable intermediate in organic synthesis. Its carboxylic acid functionality provides a convenient handle for further derivatization, allowing the creation of diverse compound libraries for structure-activity relationship studies. The compound's heterocyclic core also makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Structure-Activity Relationships
The structural elements of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid contribute to its potential biological activities. The imidazo[1,2-a]pyridine core provides a rigid, planar scaffold that can participate in π-π stacking interactions with aromatic residues in biological targets. The 4-methylphenyl substituent at position 2 can engage in hydrophobic interactions, while the carboxylic acid at position 8 can form hydrogen bonds and ionic interactions with polar and charged residues in proteins .
Spectroscopic Data and Analytical Methods
Mass Spectrometry
The exact mass of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is 252.09000, corresponding to its molecular formula C₁₅H₁₂N₂O₂ . In mass spectrometric analysis, the compound would be expected to show a molecular ion peak at m/z 252, with fragmentation patterns characteristic of the imidazo[1,2-a]pyridine core and the 4-methylphenyl substituent.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the analysis of heterocyclic compounds like 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid. The compound's moderate LogP value of 3.00790 suggests that reversed-phase chromatography would be suitable for its analysis, with potential mobile phases including mixtures of water and organic solvents such as acetonitrile or methanol, potentially with acid modifiers to manage the carboxylic acid functionality .
Future Research Directions
Synthetic Methodology Development
Future research could also focus on developing more efficient, sustainable, and scalable methods for synthesizing 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives. This might include:
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Exploration of transition metal-catalyzed approaches for constructing the imidazo[1,2-a]pyridine core
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Development of regioselective functionalization methods for the imidazo[1,2-a]pyridine scaffold
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Investigation of continuous flow chemistry approaches for improved scalability and efficiency
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